インディプロン

概要

説明

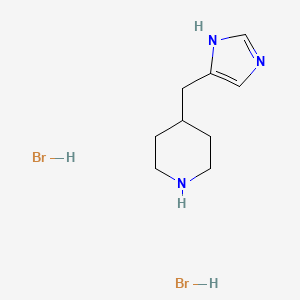

インディプロンは、不眠症の治療のために開発された非ベンゾジアゼピン系の催眠鎮静薬です。 脳内のGABA-A受容体のα-1サブユニットに結合することで、抑制性神経伝達物質であるγ-アミノ酪酸(GABA)の作用を増強するように設計されています 。 インディプロンは、睡眠開始用の即効性バージョンと、睡眠維持用の徐放性バージョンという2つの製剤で開発されました .

2. 製法

インディプロンの合成には、いくつかの重要なステップが含まれます。一般的な方法の1つは、エナミノンの中間体化合物をN-アルキル化するものです。 このプロセスでは、エナミノンをアルキル化剤と制御された条件下で反応させます 。 工業生産方法では、しばしばインディプロンの多形混合物が用いられますが、これはアミノピラゾールとさまざまな求核試薬をさまざまな縮合反応によって調製することによって得られます .

3. 化学反応解析

インディプロンは、次のようないくつかの種類の化学反応を起こします。

酸化: インディプロンは、特定の条件下で酸化され、さまざまな酸化誘導体に変換される可能性があります。

還元: 還元反応は、インディプロンをその還元型に変換することができます。

これらの反応で使用される一般的な試薬には、酸化剤、還元剤、および求核試薬が含まれます。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

4. 科学研究への応用

化学: インディプロンは、GABA-A受容体モジュレーターの研究におけるモデル化合物として使用されます。

生物学: インディプロンの研究により、睡眠調節のメカニズムと、脳におけるGABA-A受容体の役割に関する洞察が得られています。

科学的研究の応用

Chemistry: Indiplon is used as a model compound in the study of GABA-A receptor modulators.

Biology: Research on Indiplon has provided insights into the mechanisms of sleep regulation and the role of GABA-A receptors in the brain.

Industry: Indiplon is used in the pharmaceutical industry for the development of new hypnotic sedatives.

作用機序

インディプロンは、抑制性神経伝達物質であるγ-アミノ酪酸(GABA)の作用を増強することにより作用します。主に脳内のGABA-A受容体のα-1サブユニットに結合し、塩化物イオンのコンダクタンスの上昇と神経細胞膜の過分極を引き起こします。 これにより、鎮静効果が得られ、睡眠開始と維持が促進されます .

生化学分析

Biochemical Properties

Indiplon acts as a positive allosteric modulator of GABA responses at the GABA A receptor complex . It has selectivity for receptors containing the α1 subunit subtype . This interaction enhances the inhibitory effects of GABA, leading to increased sedation and sleep induction .

Cellular Effects

Indiplon’s primary cellular effect is the potentiation of GABAergic neurotransmission . By modulating the GABA A receptor, Indiplon enhances the inhibitory effects of GABA on neuronal excitability, which can influence various cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

Indiplon exerts its effects at the molecular level by binding to the GABA A receptor complex . This binding enhances the effects of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in decreased neuronal excitability and promotes sedation and sleep .

Temporal Effects in Laboratory Settings

Preliminary studies suggest that Indiplon has a rapid onset of action and a short elimination half-life .

Dosage Effects in Animal Models

In animal models, Indiplon has been shown to inhibit locomotor activity at doses lower than other nonbenzodiazepine hypnotics . The sedative effects of Indiplon were reversed by the benzodiazepine site antagonist flumazenil .

Metabolic Pathways

As a modulator of the GABA A receptor, it is likely that Indiplon interacts with enzymes and cofactors involved in GABA metabolism .

Transport and Distribution

Given its lipophilic nature and its ability to cross the blood-brain barrier, it is likely that Indiplon is widely distributed in the brain .

Subcellular Localization

The subcellular localization of Indiplon is likely to be within the neuronal synapse, given its role as a modulator of the GABA A receptor

準備方法

The synthesis of Indiplon involves several key steps. One common method includes the N-alkylation of an enaminone intermediate compound. This process involves the reaction of an enaminone with an alkylating agent under controlled conditions . Industrial production methods often involve the use of polymorphic mixtures of Indiplon, which are prepared through various condensation reactions of aminopyrazoles with different nucleophiles .

化学反応の分析

Indiplon undergoes several types of chemical reactions, including:

Oxidation: Indiplon can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can convert Indiplon into its reduced forms.

Substitution: Indiplon can undergo substitution reactions with different nucleophiles, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

類似化合物との比較

インディプロンは、ザレプロンやゾルピデムなどの他の非ベンゾジアゼピン系催眠薬と類似しています。 インディプロンは、GABA-A受容体のα-1サブユニットに対する親和性が高いため、睡眠開始を促進する効果がより強いと考えられています 。 類似化合物には、次のようなものがあります。

ザレプロン: 催眠作用を持つ別のピラゾロピリミジン化合物です。

ゾルピデム: 不眠症の治療に使用されるイミダゾピリジン誘導体です。

エゾピクロン: 催眠作用を持つシクロピロロン系薬剤です.

インディプロンは、GABA-A受容体のα-1サブユニットに対する独自の結合親和性と選択性を持つため、これらの類似化合物とは異なります。

特性

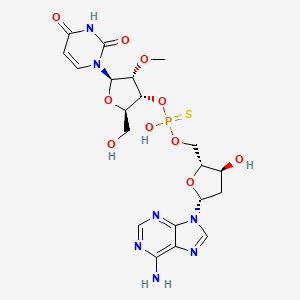

IUPAC Name |

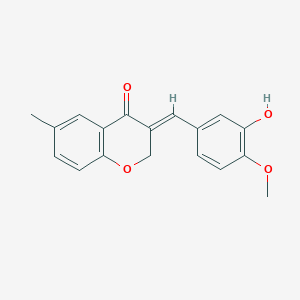

N-methyl-N-[3-[3-(thiophene-2-carbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2S/c1-13(25)23(2)15-6-3-5-14(11-15)17-8-9-21-20-16(12-22-24(17)20)19(26)18-7-4-10-27-18/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBIAWPMZSFFRGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=CC=CC(=C1)C2=CC=NC3=C(C=NN23)C(=O)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186270 | |

| Record name | Indiplon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325715-02-4 | |

| Record name | Indiplon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=325715-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indiplon [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0325715024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indiplon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12590 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Indiplon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, N-methyl-N-[3-[3-(2-thienylcarbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDIPLON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BT63DA42E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

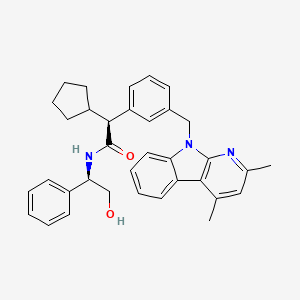

![manganese(2+);(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloride](/img/structure/B1671796.png)

![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B1671809.png)